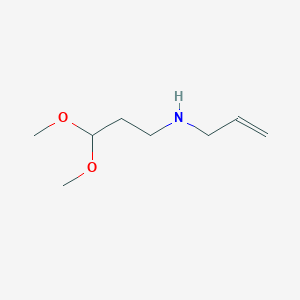
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate is an organic compound with the molecular formula C12H24O2. It is a derivative of 2-tert-butyl-2,4,4-trimethylpentanoic acid, where the carboxylic acid group is esterified with ethanol. This compound is known for its unique structural features, which include a tert-butyl group and multiple methyl groups, making it a highly branched ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butyl-2,4,4-trimethylpentanoate typically involves the esterification of 2-tert-butyl-2,4,4-trimethylpentanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-tert-butyl-2,4,4-trimethylpentanoic acid+ethanolH2SO4ethyl 2-tert-butyl-2,4,4-trimethylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess ethanol and removal of water by azeotropic distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-tert-butyl-2,4,4-trimethylpentanoic acid and ethanol.
Reduction: 2-tert-butyl-2,4,4-trimethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-tert-butyl-2,4,4-trimethylpentanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4,4-trimethylpentanoate: Lacks the tert-butyl group, making it less sterically hindered.
Methyl 2-tert-butyl-2,4,4-trimethylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-tert-butyl-2,4,4-trimethylpentanoic acid: The parent carboxylic acid without esterification.
Uniqueness
This compound is unique due to its highly branched structure, which imparts distinct steric and electronic properties. This makes it a valuable compound in organic synthesis and industrial applications where such characteristics are desired.
Properties
CAS No. |
60302-34-3 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-9-16-11(15)14(8,13(5,6)7)10-12(2,3)4/h9-10H2,1-8H3 |
InChI Key |
LTJYZDWPHCXSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)


![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)


